ci-IP3/PM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

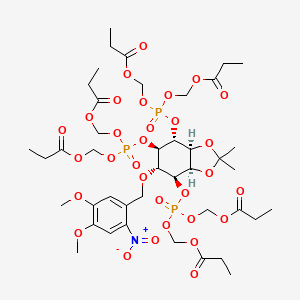

The synthesis of ci-IP3/PM involves protecting the 2- and 3-hydroxyl groups of myo-inositol with an isopropylidene group. This protection is crucial to prevent premature activation of IP3 receptors during the synthesis process. The compound is then esterified with bis[(1-oxopropoxy)methyl]phosphate to form the final product . Industrial production methods typically involve large-scale synthesis using similar protection and esterification techniques, ensuring high purity and yield.

Analyse Des Réactions Chimiques

ci-IP3/PM undergoes photolysis when exposed to UV light at a wavelength of 330 nm. This reaction releases inositol triphosphate (IP3), which then promotes the release of calcium ions (Ca2+) from internal stores within cells . The major product of this reaction is IP3, which plays a critical role in various cellular signaling pathways. Common reagents used in these reactions include UV light sources and solvents like dimethyl sulfoxide (DMSO) for solubilization .

Applications De Recherche Scientifique

ci-IP3/PM is widely used in scientific research due to its ability to release IP3 in a controlled manner. In chemistry, it is used to study the dynamics of calcium signaling pathways. In biology, it helps in understanding the role of IP3 in cellular processes such as muscle contraction, cell division, and apoptosis . In medicine, this compound is used to investigate the mechanisms of diseases related to calcium signaling dysregulation, such as neurodegenerative diseases and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs targeting IP3 receptors .

Mécanisme D'action

The mechanism of action of ci-IP3/PM involves its photolysis under UV light, which releases IP3. IP3 then binds to its receptors (IP3 receptors) located on the endoplasmic reticulum, triggering the release of Ca2+ from internal stores . This increase in intracellular Ca2+ concentration initiates various downstream signaling pathways that regulate numerous cellular functions . The molecular targets of this compound include IP3 receptors and the calcium channels they regulate .

Comparaison Avec Des Composés Similaires

ci-IP3/PM is unique due to its cell-permeable nature and its ability to release IP3 upon UV photolysis. Similar compounds include other caged inositol triphosphates like cm-IP3/PM, which uses a methoxymethylene group for protection instead of an isopropylidene group . Another similar compound is 2-APB, an IP3 receptor antagonist that modulates calcium signaling pathways . This compound stands out due to its specific application in controlled IP3 release and its high efficiency in promoting Ca2+ release from internal stores .

Propriétés

IUPAC Name |

[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWIHZJMPHUCAI-RJQNPCEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64NO31P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)